molecular formula C5H5N3O B3220232 Pyrazine-2-carbaldehyde oxime CAS No. 1193-99-3

Pyrazine-2-carbaldehyde oxime

Cat. No. B3220232
CAS RN: 1193-99-3
M. Wt: 123.11 g/mol
InChI Key: QLJFXMXNUSEADW-XBXARRHUSA-N
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Description

Pyrazine-2-carbaldehyde, also known as 2-Pyridinecarboxaldehyde, is a heterocyclic aromatic compound . It has a molecular weight of 108.10 and its empirical formula is C5H4N2O . It is used in early discovery research as part of a collection of unique chemicals .


Synthesis Analysis

The formation of bis-azomethines from hydrazine and heterocyclic aromatic carbaldehydes, namely pyridine-2-carbaldehyde and pyrazine-2-carbaldehyde, has been studied using density functional theory . The presence of bis-hemiaminal intermediates is evidenced by NMR spectra . Water, methanol, and acetic acid play a crucial role as active catalysts of elementary steps of the reaction mechanisms .


Molecular Structure Analysis

The molecular structure of pyrazine-2-carbaldehyde has been studied using density functional theory . The presence of bis-hemiaminal intermediates is evidenced by NMR spectra . A surprisingly stable hemiaminal intermediate was isolated experimentally .


Chemical Reactions Analysis

The formation of bis-azomethines from hydrazine and heterocyclic aromatic carbaldehydes, including pyrazine-2-carbaldehyde, has been studied . The possible reaction sequences, i.e., addition-dehydration-addition-dehydration or addition-addition-dehydration-dehydration, are investigated and discussed . An alternative mechanistic path via ionic mechanism was proposed for the formation of hemiaminals .


Physical And Chemical Properties Analysis

Pyrazine-2-carbaldehyde is a liquid . Its SMILES string is O=Cc1cnccn1 and its InChI is 1S/C5H4N2O/c8-4-5-3-6-1-2-7-5/h1-4H .

Scientific Research Applications

Pyrazine Derivatives in Bioactive Compounds

Pyrazine-2-carbaldehyde oxime and its derivatives demonstrate significant importance in the field of bioactive compounds. For instance, a study by Wang et al. (2014) identified various alkaloids from actinomycetes, including pyrazine derivatives, which showed activity against influenza A virus subtype H1N1. This suggests the potential of pyrazine derivatives in antiviral drug development (Wang et al., 2014).

Advancements in Synthesis Methods

Recent advancements in synthesis techniques of pyrazine derivatives have been noted. Loy, Kim, and Park (2015) explored the synthesis of unsymmetrical pyrazines using α-diazo oxime ethers, leading to highly substituted pyrazines. This advancement in synthetic methods could pave the way for more complex and functionalized pyrazine derivatives (Loy, Kim, & Park, 2015).

Safety And Hazards

Pyrazine-2-carbaldehyde is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(NE)-N-(pyrazin-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c9-8-4-5-3-6-1-2-7-5/h1-4,9H/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJFXMXNUSEADW-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=N1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419028
Record name NSC109863
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Pyrazine-2-carbaldehyde oxime

CAS RN

1193-99-3
Record name NSC109863
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC109863
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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